molecular formula C8H7OP B14141933 2-Methyl-1,3-benzoxaphosphole CAS No. 89217-91-4

2-Methyl-1,3-benzoxaphosphole

Katalognummer: B14141933
CAS-Nummer: 89217-91-4
Molekulargewicht: 150.11 g/mol
InChI-Schlüssel: JATKYNFBKAVWAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1,3-benzoxaphosphole is a heterocyclic compound that contains both phosphorus and oxygen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzoxaphosphole typically involves the reaction of 2-aminophenol with a phosphorus-containing reagent. One common method is the cyclization of 2-aminophenol with phosphorus trichloride (PCl₃) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,3-benzoxaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-1,3-benzoxaphosphole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-1,3-benzoxaphosphole involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the phosphorus atom allows for unique interactions with biological molecules, which can lead to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-1,3-benzoxaphosphole is unique due to the presence of both phosphorus and oxygen atoms in its ring structure, which imparts distinct chemical properties. This dual presence allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking either the phosphorus or oxygen atom .

Eigenschaften

CAS-Nummer

89217-91-4

Molekularformel

C8H7OP

Molekulargewicht

150.11 g/mol

IUPAC-Name

2-methyl-1,3-benzoxaphosphole

InChI

InChI=1S/C8H7OP/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3

InChI-Schlüssel

JATKYNFBKAVWAS-UHFFFAOYSA-N

Kanonische SMILES

CC1=PC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.